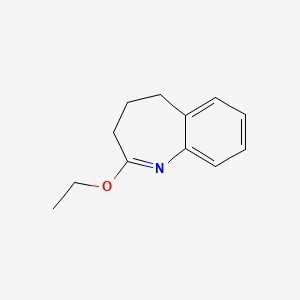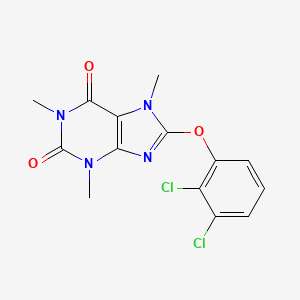![molecular formula C19H30N2O4 B3588067 3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE](/img/structure/B3588067.png)
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE
Übersicht
Beschreibung
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, to facilitate the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine: This compound shares the 2,3,4-trimethoxybenzyl group but lacks the butanone moiety.
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine: Similar in structure but with a methyl group instead of a butanone group.
Uniqueness
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE is unique due to the presence of both the 2,3,4-trimethoxybenzyl group and the butanone moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above .
Eigenschaften
IUPAC Name |
3-methyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-14(2)12-17(22)21-10-8-20(9-11-21)13-15-6-7-16(23-3)19(25-5)18(15)24-4/h6-7,14H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXSHSWUBOZEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


METHANONE](/img/structure/B3587985.png)
![5-chloro-N-[(2-chlorophenyl)methyl]-3-cyano-4,6-dimethylpyridine-2-sulfonamide](/img/structure/B3587986.png)

![1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3587993.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3588006.png)
methanone](/img/structure/B3588013.png)

![1-[(3-Bromophenyl)methyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B3588025.png)
![[6,8-Dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-phenylmethanone](/img/structure/B3588042.png)
![6-benzyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3588043.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-1H-benzimidazol-2-amine](/img/structure/B3588057.png)
![N-(2,3-Dichlorophenyl)-4-[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]benzamide](/img/structure/B3588065.png)

![1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B3588076.png)
